4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride is a chemical compound recognized for its potential biological activities and applications in medicinal chemistry. This compound is classified as a thieno[2,3-c]pyran derivative, which is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure. The primary target of this compound's action is the Ras-related protein Rab-7, which plays a significant role in various cellular processes.
The synthesis of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride typically involves the reaction of a thieno[2,3-c]pyran derivative with methanamine. One common synthetic route includes heating a mixture of the thieno[2,3-c]pyran derivative and methanamine in a solvent such as dioxane. Hydrochloric acid is then added to form the hydrochloride salt. This method allows for the formation of the desired compound under controlled conditions, optimizing yield and purity.
In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and ensure consistent quality. The optimization of reaction conditions is crucial for achieving high yields and minimizing by-products during synthesis.
The molecular formula of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride is C8H12ClNOS, with a molecular weight of 205.71 g/mol. The IUPAC name for this compound is 5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine; hydrochloride.
The structure features a thieno[2,3-c]pyran ring system that contributes to its unique chemical properties. The presence of the methanamine group allows for various interactions with biological targets.
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride primarily involves its role as a potent and competitive inhibitor of Ras-related GTPases. By inhibiting Rab-7, this compound affects critical cellular processes such as class switch DNA recombination in B cells and the survival of plasma cells. This inhibition leads to a reduction in class switch recombination events in B cells and decreased plasma cell viability.
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride exhibits distinct physical and chemical properties:
These properties make it suitable for various applications in scientific research.
The primary applications of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride are found in medicinal chemistry and pharmacological research. Its ability to inhibit Rab-7 makes it a candidate for studies related to immune response modulation and potential therapeutic interventions in diseases where B cell function is compromised. Additionally, its unique structural features allow researchers to explore further derivatives that may enhance its biological activity or alter its pharmacokinetic profile.
The stereogenic center at the 7-position of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride governs its biological interactions with targets such as trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptors. The (7S) enantiomer exhibits superior binding affinity and functional activity compared to its (7R) counterpart, necessitating precise stereochemical control during synthesis. Enantioselective production of this scaffold employs chiral resolution and asymmetric catalysis strategies [2].
A validated route involves constructing the thieno[2,3-c]pyran core via acid-mediated cyclization of thioglycerol derivatives followed by diastereomeric salt resolution. Key steps include:
Table 1: Resolution Efficiency of Diastereomeric Salts
Resolving Agent | Solvent System | Temperature (°C) | Diastereomeric Excess (%) |
---|---|---|---|
(−)-Ditoluoyl-L-tartaric acid | Ethanol/water (3:1) | −20 | 98.5 |
(+)-10-Camphorsulfonic acid | Acetone | 25 | 87.2 |
L-Malic acid | Methanol | 0 | 92.1 |
Chiral auxiliaries offer an alternative strategy: Glycidol derivatives equipped with (1R,2S)-norephedrine undergo regioselective thiolate displacement, ring expansion, and auxiliary cleavage to furnish the (7S)-methanamine scaffold in 92% ee. This method achieves enantiomeric enrichment without chromatography but requires stoichiometric chiral material [2].
Solid-phase synthesis enables rapid diversification of the thienopyran-methanamine core for structure-activity relationship studies. The Wang resin and Sieber amide resin platforms anchor intermediates via carboxylic acid or amine functionalities, permitting sequential modifications under standardized reaction conditions .
A representative protocol employs Sieber amide resin:
Table 2: Solid-Phase Synthesis Yields for Methanamine Derivatives
Aldehyde Electrophile | Coupling Time (h) | Cleavage Yield (%) | Purity (HPLC-UV) |
---|---|---|---|
Formaldehyde | 10 | 85 | 95.2% |
Acetaldehyde | 12 | 79 | 92.7% |
Benzaldehyde | 16 | 68 | 89.4% |
4-Fluorobenzaldehyde | 16 | 72 | 91.1% |
The Gewald reaction adapts effectively to solid supports for core assembly: Pyranone-linked Wang resin undergoes three-component condensation with malononitrile (5.0 equiv) and sulfur powder (5.0 equiv) catalyzed by triethylamine (10 mol%) in ethanol. Microwave irradiation (100°C, 30 min) affords 2-aminothieno[2,3-c]pyran-3-carbonitrile intermediates, reduced to methanamines with borane-dimethylsulfide complex. This approach generates libraries with 75–95% crude purity .
Enantioselective construction of the N-methylmethanamine moiety in SEP-363856 (the drug candidate derived from this scaffold) employs transition-metal catalysis and biocatalytic resolutions. The steric demand of the N-methyl group necessitates tailored approaches to achieve high stereocontrol [2].
Dynamic Kinetic Resolution (DKR): Racemic N-acyl-7-aminomethyl derivatives undergo enantioselective hydrolysis using immobilized Candida antarctica lipase B (Novozym 435) in toluene/water biphasic systems. In situ racemization of the unreacted amide occurs via base-catalyzed enolization (triethylamine, 5 mol%) at 50°C. This furnishes (7S)-N-acetyl-4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine in 98% ee and 45% isolated yield after 24 hours. Subsequent acid hydrolysis releases the chiral amine [2].
Corey–Bakshi–Shibata (CBS) Reduction: Prochiral 4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl ketones undergo enantioselective borane reduction catalyzed by (S)-2-methyl-CBS-oxazaborolidine (10 mol%) at −20°C. This delivers N-protected (7S)-alcohols in 96% ee, converted to methanamines via Mitsunobu azidation and hydrogenation [2].
Table 3: Catalytic Asymmetric Methods for Chiral Amine Synthesis
Method | Catalyst System | Temperature (°C) | Enantiomeric Excess (% ee) | Reaction Time (h) |
---|---|---|---|---|
Enzymatic DKR | Novozym 435 | 50 | 98 | 24 |
CBS Reduction | (S)-2-Me-CBS (10 mol%) | −20 | 96 | 2 |
Rh-Catalyzed Asymmetric Hydrogenation | [Rh(COD)(R,R)-Et-DuPhos]BF4 | 70 | 92 | 12 |
Rhodium-Catalyzed Asymmetric Hydrogenation: Enolizable 7-(N-acetylaminomethylidene) derivatives hydrogenate under 50 psi H2 in methanol with [Rh(COD)(R,R)-Et-DuPhos]BF4 (1 mol%). This affords N-acetyl-(7S)-methanamine in 92% ee and >99% conversion after 12 hours at 70°C. The acetyl group cleaves quantitatively with hydrochloric acid/methanol (6M, reflux, 2h) to deliver the target chiral amine hydrochloride .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1